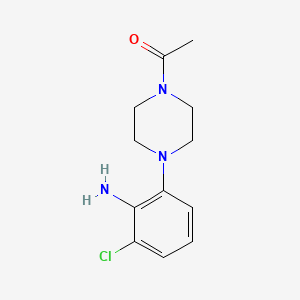

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline

CAS No.: 875576-30-0

Cat. No.: VC20279830

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875576-30-0 |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 253.73 g/mol |

| IUPAC Name | 1-[4-(2-amino-3-chlorophenyl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)11-4-2-3-10(13)12(11)14/h2-4H,5-8,14H2,1H3 |

| Standard InChI Key | ONNBEKXYXSBGTL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)N |

Introduction

2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline is an organic compound with the molecular formula and a molecular weight of 253.73 g/mol. It is characterized by its structure, which combines a chloroaniline backbone with a piperazine ring substituted with an acetyl group. This compound is identified under PubChem CID 53423195 and has alternative names such as 1-[4-(2-amino-3-chlorophenyl)-1-piperazinyl]ethanone and DTXSID30698252 .

Structural Representation:

| Feature | Description |

|---|---|

| Functional Groups | Amino (-NH), Chloro (-Cl), Acetyl (-COCH) |

| Core Structure | Benzene ring substituted with chloro and piperazine groups |

| Substituent Positioning | Chloro at position 6, piperazine at position 2 |

Synthesis Pathways

The synthesis of 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline typically involves:

-

Starting Materials:

-

A chloro-substituted aniline derivative.

-

Acetyl chloride or acetic anhydride for acetylation.

-

Piperazine as a nucleophilic reagent.

-

-

Reaction Steps:

-

The chloroaniline derivative undergoes substitution at the amine group with a piperazine moiety.

-

Subsequent acetylation of the piperazine nitrogen yields the final compound.

-

-

Reaction Conditions:

-

Solvents such as ethanol or dichloromethane.

-

Catalysts or bases like sodium hydroxide may be used to facilitate nucleophilic substitution.

-

Industrial Applications:

This compound may also serve as an intermediate in the synthesis of more complex organic molecules, particularly in agrochemical or pharmaceutical industries.

Biological Activity:

While direct research on this compound is sparse, related derivatives with similar structures have shown significant bioactivity:

-

Antimicrobial Activity: Piperazine derivatives often exhibit strong activity against Gram-positive and Gram-negative bacteria .

-

Anticancer Potential: Substituted anilines have been evaluated for cytotoxic effects on cancer cell lines .

Molecular Docking Studies:

Computational studies on structurally related compounds suggest that such molecules can bind effectively to enzymatic targets due to their aromatic and hydrogen-bonding features .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume